molecular formula C16H24ClNO B000935 Tolperisone hydrochloride CAS No. 3644-61-9

Tolperisone hydrochloride

Cat. No.: B000935
CAS No.: 3644-61-9
M. Wt: 281.82 g/mol
InChI Key: ZBUVYROEHQQAKL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tolperisone hydrochloride is a centrally acting muscle relaxant . Its primary targets are the sodium and calcium channels located in the nervous system tissue . These channels play a crucial role in the transmission of nerve impulses, which are essential for muscle contraction .

Mode of Action

This compound interacts with its targets by blocking the sodium and calcium channels . This action inhibits the transmission of nerve impulses, thereby reducing muscle contractions . It also has a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .

Biochemical Pathways

This disruption can affect various biochemical pathways involved in nerve impulse transmission and muscle contraction .

Pharmacokinetics

It is known that this compound is an oral medication . It has a high affinity for nervous system tissue, indicating efficient distribution within the body .

Result of Action

The primary result of this compound’s action is the reduction of muscle stiffness or spasm without a reduction in strength . By blocking the nerve impulses that cause muscle contraction, this compound helps to relieve muscle stiffness, improving pain and movement of muscles .

Action Environment

It is known that certain drugs can interact with this compound, potentially affecting its efficacy and stability . For example, it can interact with blood pressure medications, nonsteroidal anti-inflammatory drugs, diuretics, antidepressants, anticholinergics, and alcohol . It can also interact with certain herbs and supplements, including ginkgo, melatonin, and St. John’s wort .

Biochemical Analysis

Biochemical Properties

Tolperisone Hydrochloride exhibits its biochemical properties by interacting with sodium and calcium channels . It has a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the nervous system. It influences cell function by blocking sodium and calcium channels, which are crucial for nerve signal transmission .

Molecular Mechanism

The precise molecular mechanism of this compound is not completely understood. It is known to block sodium and calcium channels, which play a key role in nerve signal transmission . This blocking action is believed to be central to its muscle relaxant effects.

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the drug is rapidly absorbed and distributed after oral administration .

Dosage Effects in Animal Models

The effects of this compound in animal models have been observed to induce ataxia and muscle weakness by acting on the central nervous system at the spinal level .

Metabolic Pathways

This compound is primarily metabolized in the liver and kidneys . It is metabolized by the p450-mediated CYP2D6 metabolic pathway into its active metabolite, hydroxymethyl tolperisone .

Transport and Distribution

After oral administration, the absorption and distribution of this compound are rapid . It possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .

Subcellular Localization

As a centrally acting muscle relaxant, this compound is believed to exert its effects primarily at the level of the central nervous system, particularly in the brain stem, spinal cord, and peripheral nerves .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolperisone Hydrochloride can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: In industrial settings, this compound is typically produced using wet granulation and compression techniques. This method ensures uniformity in weight, thickness, and drug content of the final product . Additionally, hot melt granulation methods using cetyl alcohol as a lipophilic surfactant have been explored for the preparation of floating matrix tablets .

Chemical Reactions Analysis

Types of Reactions: Tolperisone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its non-sedative properties and its ability to improve peripheral blood flow. Unlike some other muscle relaxants, it does not interact with alcohol, making it a safer option for patients .

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045868
Record name Tolperisone hydrochloride
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Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-61-9, 70312-00-4
Record name Tolperisone hydrochloride
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Record name Tolperisone hydrochloride [JAN]
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Record name Tolperisone hydrochloride
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Record name Tolperisone hydrochloride
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Record name 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride
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Record name TOLPERISONE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

75 kg piperidine hydrochloride and 105 kg 4-methylpropiophenone are heated to 90° C. with 180 kg of 1,3-dioxolane and 12 kg of hydrochloric acid under a nitrogen atmosphere for 7 to 20 hours. With addition of 500 kg of ethyl acetate and 440 kg MTBE at a temperature in the range of (40-80° C.), a suspension of the product is produced. After that the solid is separated from the liquid as a damp product and then dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals are isolated.
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
105 kg
Type
reactant
Reaction Step One
Quantity
180 kg
Type
reactant
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
440 kg
Type
solvent
Reaction Step Two
Quantity
500 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid. The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane, and the stirrer is switched on in the reaction flask. The reaction mixture is purged once with argon and stirred at 100-105° C. bath temperature (83-86° C. interior temperature). The white precipitate dissolves after approximately 15-16 hours. After 18-20 hours the thin layer chromatogram shows no more piperidine. After 24 hours the heating is switched off and the oil bath is removed and while still warm, and under vigorous stirring to the clear reaction solution, there is added 800 ml ethyl acetate and then the solution is cooled to ambient temperature and then further treated with 400 ml methyl tert-butylether (MTBE). The resulting precipitate is agitated at α to 10° C. for an additional 2 hours, and then filtered off over a glass filter (Po-3) and washed afterwards twice with 200 ml MTBE each time. The substance is dried in the vacuum drying oven at 75-80° C. and 20-40 mbar for 16 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Tolperisone Hydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound primarily acts on the central nervous system. It is believed to inhibit the release of excitatory neurotransmitters, potentially by interacting with voltage-gated calcium and sodium channels.

Q2: What are the downstream effects of this compound's interaction with its target?

A2: By potentially modulating neuronal excitability, this compound helps reduce muscle stiffness, improve muscle mobility, and alleviate pain associated with spasticity and muscle spasms.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H23NO·HCl, and its molecular weight is 293.84 g/mol [].

Q4: What spectroscopic data are available for characterizing this compound?

A4: Researchers commonly use techniques such as UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) for the characterization and quantification of this compound [, ].

Q5: How does temperature affect the stability of this compound?

A5: Studies have shown that the stability of this compound, both in solution and powder form, decreases with increasing temperature [, ].

Q6: What is the impact of humidity on this compound stability?

A6: Increased humidity levels have been linked to decreased stability of this compound powder [].

Q7: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound in formulations?

A7: Researchers are exploring various approaches to optimize this compound formulations, including the use of different polymers for sustained release tablets [], the development of mucoadhesive buccal patches [], and the creation of floating microspheres for controlled release [].

Q8: What is the typical half-life of this compound?

A8: The half-life of this compound is reported to be approximately 2.5 to 3 hours [].

Q9: Has significant interindividual variation been observed in the pharmacokinetics of this compound?

A9: Yes, research indicates considerable interindividual differences in the area under the curve (AUC) and maximum concentration (Cmax) of this compound after oral administration, suggesting the need for personalized dosing [].

Q10: What analytical methods are commonly employed for the quantification of this compound?

A10: Several analytical techniques are utilized for this compound quantification, including UV spectrophotometry [, , , , , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , , ], and high-performance thin-layer chromatography (HPTLC) [, , , , ].

Q11: What are the typical wavelengths used for UV spectrophotometric determination of this compound?

A11: The UV spectrophotometric methods often utilize wavelengths around 254 nm, 260 nm, and 282 nm for this compound analysis [, , ].

Q12: How is analytical method validation performed for this compound assays?

A12: Validation of analytical methods follows ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD, LOQ), robustness, and recovery [, , , , , , , ].

Q13: Does this compound interact with human serum albumin (HSA)?

A13: Yes, studies have demonstrated that this compound binds to HSA, potentially impacting its distribution and pharmacokinetic profile [].

Q14: What is the nature of this compound binding to HSA?

A14: The binding of this compound to HSA appears to be spontaneous and primarily driven by hydrophobic interactions and hydrogen bonding, as revealed by isothermal titration calorimetry (ITC) studies [].

Q15: What are the implications of this compound binding to HSA?

A15: Binding to HSA can influence the distribution, free concentration, and potential interactions of this compound with other drugs or proteins.

Q16: What other drugs are commonly found in combined formulations with this compound?

A16: this compound is often combined with other therapeutic agents such as Diclofenac Sodium [, , , , , , ], Paracetamol [, , , , , ], Lornoxicam [, , ], and Etodolac [, , ] to target both pain and muscle spasms.

Q17: What are the benefits of combining this compound with Diclofenac Sodium?

A17: This combination aims to address both pain and inflammation associated with muscle spasms, offering a more comprehensive therapeutic approach [].

Q18: Are there dissolution studies conducted on this compound formulations?

A18: Yes, researchers have conducted dissolution studies on various formulations, including film-coated tablets, to assess the drug release profiles and potential bioequivalence of different brands [].

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